4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide
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Overview
Description
4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide is a complex organic compound that features a pyrrolidine ring, a cyclohexylmethyl group, and a benzamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclohexylmethyl group and the benzamide moiety. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Cyclohexylmethyl Group: This step often involves alkylation reactions where a cyclohexylmethyl halide reacts with the pyrrolidine ring.
Formation of the Benzamide Moiety: This can be done through acylation reactions where benzoyl chloride reacts with the amine group of the pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, where nucleophiles can replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzamide moiety allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide share the benzamide moiety.
Uniqueness
4-[2-(Cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide is unique due to the combination of the cyclohexylmethyl group with the pyrrolidine and benzamide moieties. This structural combination allows for unique interactions with biological targets, potentially leading to distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-[2-(cyclohexylmethyl)pyrrolidine-1-carbonyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c20-18(22)15-8-10-16(11-9-15)19(23)21-12-4-7-17(21)13-14-5-2-1-3-6-14/h8-11,14,17H,1-7,12-13H2,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDQSSQZNKMZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCCN2C(=O)C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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